molecular formula C9H14N2 B13020818 5-Ethyl-N,N-dimethylpyridin-2-amine

5-Ethyl-N,N-dimethylpyridin-2-amine

Cat. No.: B13020818
M. Wt: 150.22 g/mol
InChI Key: KQKQFKUBPGQAHM-UHFFFAOYSA-N
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Description

5-Ethyl-N,N-dimethylpyridin-2-amine is a chemical compound of interest in medicinal chemistry and oncology research. This compound features a pyridine ring core substituted with an ethyl group and a dimethylamino functionality, a structure analogous to known bioactive molecules. Compounds within this chemical class have demonstrated significant research value as inhibitors of methionine S-adenosyltransferase-2 (MAT2A), a key enzyme involved in cellular methylation processes and a potential target in cancer therapeutics . Research on similar N,N-dimethylaminopyridine derivatives has shown their ability to inhibit cancer cell proliferation, suppress cyclin D1 expression, and induce the cyclin-dependent kinase inhibitor p21 Wif1/Cip1 in models such as LS174T colon cancer cells . Furthermore, structurally related molecules have been investigated as potential precursors for PET radiopharmaceuticals, highlighting the versatility of this chemical scaffold in drug discovery and diagnostic agent development . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-ethyl-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-4-8-5-6-9(10-7-8)11(2)3/h5-7H,4H2,1-3H3

InChI Key

KQKQFKUBPGQAHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with a suitably substituted pyridine derivative, such as a halogenated pyridine (e.g., 2-halogenopyridine) or a pyridin-2-amine precursor. The key steps involve:

  • Introduction of the ethyl group at the 5-position of the pyridine ring.
  • Installation or modification of the N,N-dimethylamine substituent at the 2-position.
  • Use of catalytic systems for selective carbon-carbon and carbon-nitrogen bond formation.

Detailed Synthetic Routes

Nickel-Catalyzed Methylation and Amination (Adapted for Ethyl Substitution)

A process analogous to the preparation of 5-bromo-3,4-dimethylpyridin-2-amine involves:

  • Starting from 2-amino-3,5-dibromo-4-methylpyridine, a directing group is first installed on the amine to form an intermediate imidamide.
  • The 3-bromo substituent is replaced by a methyl group via reaction with a methyl zinc reagent in the presence of a nickel catalyst.
  • The directing group is then removed by acid hydrolysis to regenerate the amine.

For 5-ethyl substitution, a similar approach can be adapted by replacing the methyl zinc reagent with an ethyl zinc reagent or equivalent ethylating agent to introduce the ethyl group at the 5-position.

Step Reaction Type Reagents/Conditions Outcome
1 Directing group installation 1,1-dimethoxy-N,N-dimethylmethanamine Formation of imidamide intermediate
2 Carbon-carbon bond formation Ethyl zinc reagent, nickel catalyst Replacement of bromo with ethyl group
3 Hydrolysis Acidic conditions Removal of directing group, amine restored

This method allows selective functionalization and high yields of the desired ethyl-substituted pyridin-2-amine derivative.

Catalytic Amination via Hydrogenation of 5-(N-ethyl-N-2-ethylol amine)-2-pentanone

A multi-step synthetic method reported for related 5-(N-ethyl-N-2-ethylol amine)-2-amylamine involves:

  • Preparation of a catalyst by dispersing metal nitrates and oxide nanopowders in organic solvents, followed by ultrasonic stirring, drying, and grinding.
  • Reaction of 5-chloro-2-pentanone with N-ethylethanolamine in the presence of the catalyst under reflux to form 5-(N-ethyl-N-2-ethylol amine)-2-pentanone.
  • Hydrogenation of this intermediate with aminomethanol and Raney nickel under hydrogen pressure to yield the amine.

This method achieves high conversion rates (up to 95% yield), is industrially scalable, and environmentally friendly.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Catalyst preparation Nickel nitrate, oxide nanopowder, ethanol, ultrasonic stirring, drying N/A Catalyst particle size 0.5-2 microns
2 Amination 5-chloro-2-pentanone, N-ethylethanolamine, catalyst, reflux in xylene 85 Reflux 3 h, filtration and fractionation
3 Hydrogenation 5-(N-ethyl-N-2-ethylol amine)-2-pentanone, aminomethanol, Raney nickel, H2 pressure (10-20 kg/cm²), 40-60°C, 10-14 h 94-95 Filtration and fractionation post-reaction

This approach can be adapted for the preparation of 5-ethyl-N,N-dimethylpyridin-2-amine by modifying the amine substituents accordingly.

Reduction of 2-Methylcyanopyridine Derivatives

Another industrially relevant method involves:

  • Synthesis of 2-methylcyanopyridine derivatives from 2-halogenopyridine derivatives via reaction with alkyl cyanoacetates in polar solvents with bases.
  • Catalytic hydrogenation of the 2-methylcyanopyridine derivative in the presence of acylating agents and metal catalysts under hydrogen pressure to yield 2-ethylaminopyridine derivatives.
  • Hydrolysis of the resulting compound to obtain the target amine.

Key parameters:

Step Conditions Temperature (°C) Pressure (bar) Yield (%) Notes
1 Alkyl cyanoacetate reaction 0 to reflux Atmospheric High pH adjusted to 1-5 after reaction
2 Catalytic hydrogenation 16 to 70 (opt. 20-40) 4 to 40 65-95 Metal catalyst, acylating agent present
3 Hydrolysis 20 to reflux Atmospheric Quantitative Acid addition 1-20 molar equivalents

This method is suitable for large-scale production and provides good yields of ethylaminopyridine derivatives, which can be further functionalized to the N,N-dimethyl derivative.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Industrial Suitability
Nickel-catalyzed ethylation Ethyl zinc reagent, nickel catalyst, acid hydrolysis High Selective, well-defined steps Moderate
Catalytic amination & hydrogenation Catalyst (nickel nitrate/oxide), Raney nickel, hydrogen pressure 85-95 High yield, scalable, eco-friendly High
Reduction of 2-methylcyanopyridine Alkyl cyanoacetate, metal catalyst, hydrogen pressure 65-95 One-pot synthesis, industrially proven High

Research Findings and Notes

  • The nickel-catalyzed method allows precise substitution on the pyridine ring, enabling the introduction of ethyl groups at specific positions with minimal side reactions.
  • The catalytic amination method using Raney nickel and hydrogenation is notable for its high yield and environmental compatibility, making it suitable for industrial production.
  • The reduction of 2-methylcyanopyridine derivatives is a versatile approach that can be adapted for various substituted pyridines, providing a robust route to ethylaminopyridine intermediates.
  • Purification techniques such as chromatography and crystallization are commonly employed to isolate the final product with high purity.
  • Reaction parameters such as temperature, pressure, catalyst loading, and reaction time are critical for optimizing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

5-Ethyl-N,N-dimethylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-N,N-dimethylpyridin-2-amine involves its interaction with molecular targets through its dimethylamino group. This group can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Binding Affinity: Iodobenzofuran derivative: The iodobenzofuran moiety enhances Aβ plaque binding due to planar aromatic structure and halogen interactions with hydrophobic pockets in amyloid aggregates . Ethyl vs.

Synthetic Routes :

  • Iodobenzofuran analog : Synthesized via Suzuki-Miyaura coupling between 5-iodo-N,N-dimethylpyridin-2-amine and benzofuran boronic acid, yielding 45.6% after purification .
  • Fluorinated benzothiazole analog (18F-7b) : Radiolabeled via nucleophilic substitution with [18F]fluoride, critical for PET imaging applications .
  • Ethyl derivative : Likely synthesized via alkylation of 5-halo-N,N-dimethylpyridin-2-amine (e.g., 5-bromo or 5-iodo precursors) using ethyl Grignard or palladium-catalyzed cross-coupling .

Pharmacokinetic Properties: Iodobenzofuran derivative: Exhibits minimal deiodination in vivo, critical for imaging agent stability . 18F-7b: Rapid clearance from non-target tissues due to balanced lipophilicity (logD ~1.8), enabling high target-to-background ratios in PET scans .

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